2-oxo-1-propyl-2,3-dihydro-1H-indole-5-carboxylic acid

Description

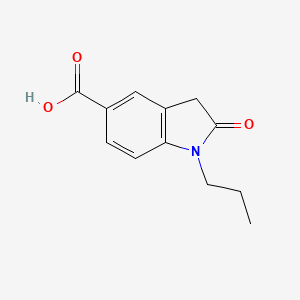

2-oxo-1-propyl-2,3-dihydro-1H-indole-5-carboxylic acid is a substituted indole derivative featuring a propyl group at the N1 position, a ketone group at C2, and a carboxylic acid moiety at C5 (Figure 1). The compound’s structural features suggest applications in medicinal chemistry, particularly as a kinase inhibitor scaffold, given the activity of related oxindole derivatives against targets like CDK2 and TLK2 .

Properties

IUPAC Name |

2-oxo-1-propyl-3H-indole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-5-13-10-4-3-8(12(15)16)6-9(10)7-11(13)14/h3-4,6H,2,5,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZCFPNUGNZSDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CC2=C1C=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-oxo-1-propyl-2,3-dihydro-1H-indole-5-carboxylic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimized reaction conditions and catalysts to increase yield and purity .

Chemical Reactions Analysis

Esterification and Functional Group Modifications

Indole carboxylic acid derivatives frequently undergo esterification. For example, methyl 5-methoxy-1H-indole-2-carboxylate (structurally similar to the target compound) was synthesized via sulfuric acid-catalyzed esterification of 5-methoxyindole-2-carboxylic acid in methanol . This suggests that 2-oxo-1-propyl-2,3-dihydro-1H-indole-5-carboxylic acid may similarly form ester derivatives under acidic conditions.

Key Reaction Pathway:

| Reactant | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Indole-5-carboxylic acid | Methanol, H<sub>2</sub>SO<sub>4</sub> (catalytic), reflux | Methyl indole-5-carboxylate ester |

Hydrazide Formation

Indole carboxylate esters can react with hydrazine hydrate to yield acid hydrazides. For instance, methyl 5-methoxyindole-2-carboxylate reacted with hydrazine hydrate in methanol to form the corresponding hydrazide . This implies that the propyl-substituted indole carboxylic acid could undergo analogous nucleophilic substitution.

Example Reaction:

(Where R = 2-oxo-1-propyl-2,3-dihydro-1H-indole-5-yl)

Cyclization Mechanism:

-

Protonation of the carbonyl oxygen under acidic conditions.

-

Nucleophilic attack by the adjacent amine/amide group.

Amide Bond Formation

Indole carboxylic acids are precursors for amide synthesis. For example, 5-methoxyindole-2-carboxylic acid hydrazide reacted with isatin derivatives in acetic acid to form Schiff bases . This reactivity suggests that the target compound could form amide bonds with primary amines or hydrazines.

Experimental Conditions:

-

Reagents : Hydrazine hydrate, glacial acetic acid (catalyst).

-

Temperature : Room temperature or mild heating.

Oxidation and Reduction

The 2-oxo group in the indole ring is susceptible to redox reactions. While direct data is unavailable, analogous compounds (e.g., 2-methyl-4-oxo-pyrrole derivatives) show stability under mild acidic conditions but may reduce to secondary alcohols under hydride donors like NaBH<sub>4</sub> .

Potential Redox Pathways:

Biological Activity and Functionalization

Though not explicitly studied for the target compound, indole-5-carboxylic acid derivatives exhibit antimicrobial and anti-inflammatory properties . Functionalization at the 5-carboxylic acid position (e.g., esterification, amidation) is critical for modulating bioactivity.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmacological agent. Its indole structure is associated with various biological activities, including:

- Anticancer Properties : Research indicates that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.

- Neuroprotective Effects : Some studies suggest that derivatives of indole compounds exhibit protective effects against neurodegenerative diseases.

Synthesis of Novel Compounds

The synthesis of 2-Oxo-1-propyl-2,3-dihydro-1H-indole-5-carboxylic acid can serve as a precursor for creating more complex molecules. This property is particularly useful in:

- Drug Development : The compound can be modified to enhance efficacy and reduce toxicity, making it a valuable starting point in the development of new therapeutic agents.

Study of Biological Mechanisms

The compound has been utilized in research to understand various biological mechanisms:

- Enzyme Interaction Studies : Investigations into how this compound interacts with specific enzymes can provide insights into metabolic pathways and the development of enzyme inhibitors.

Case Studies

Mechanism of Action

The mechanism of action of 2-oxo-1-propyl-2,3-dihydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituents at Position 1

Substituents at Position 3

Carboxylic Acid Derivatives

- 2-oxoindoline-5-carboxylic acid (5-carboxyoxindole) : The absence of the N1-propyl group simplifies the structure but reduces lipophilicity, impacting pharmacokinetics .

- Methyl ester analogs : Esterification (e.g., 1-methyl-2-oxoindole-5-carboxylic acid methyl ester) increases logP values, favoring passive diffusion across biological membranes .

Physicochemical Properties

Key Research Findings

- Crystallographic Data : The oxindole scaffold in 4FX3 (PDB ID) forms hydrogen bonds with CDK2 via the 2-oxo and carboxylic acid groups, suggesting similar interactions for the target compound .

- Synthetic Accessibility : Procedure A () yields pyrrole-substituted analogs in 42% yield, indicating feasible routes for modifying the target compound’s C3 position.

Biological Activity

2-Oxo-1-propyl-2,3-dihydro-1H-indole-5-carboxylic acid (CAS Number: 102359-00-2) is a compound belonging to the indole family, characterized by its unique structure that includes a carboxylic acid functional group. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties.

The molecular formula for this compound is C₉H₇N₁O₃. The compound features both a carbonyl (C=O) and a carboxyl (–COOH) group, which are crucial for its biological activity. Its structure can be represented as follows:

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer properties. For instance, research has shown that indole derivatives can induce apoptosis in various cancer cell lines. In a study involving multiple cancer types, compounds similar to this compound demonstrated IC₅₀ values in the micromolar range against HeLa and A549 cell lines, indicating promising anticancer potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. Studies have shown that certain indole derivatives exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic processes .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Antiviral Activity

Indole derivatives have been explored for their antiviral properties, particularly against HIV and other viral infections. The structural characteristics of this compound may allow it to act as an inhibitor of viral replication by interfering with viral integrase activity . In vitro studies have reported IC₅₀ values as low as 3.11 µM for related compounds against HIV integrase .

Case Study 1: Anticancer Evaluation

In a comprehensive evaluation of indole derivatives, the compound was tested against multiple cancer cell lines. The results indicated that the compound induced significant cell death through apoptosis pathways. Flow cytometry analyses confirmed increased annexin V staining in treated cells, suggesting the activation of apoptotic pathways.

Case Study 2: Antimicrobial Screening

A series of indole derivatives were screened for antimicrobial activity using standard disk diffusion methods. The results showed that modifications to the propyl group significantly enhanced activity against Gram-positive bacteria compared to their non-propyl counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.